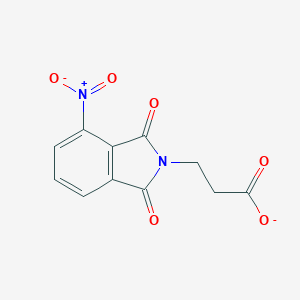

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

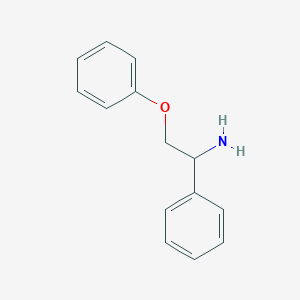

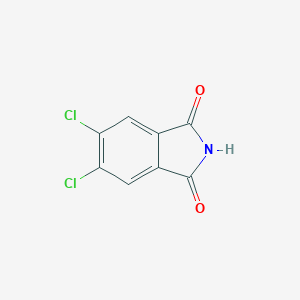

“3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid” is a chemical compound with the molecular formula C11H8N2O6 . Its average mass is 264.191 Da and its monoisotopic mass is 264.038239 Da .

Molecular Structure Analysis

The crystal structure of a similar compound, 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid, consists of infinite one-dimensional polymeric chains due to intermolecular O-H⋯O hydrogen bonds between the carboxylate and carbonyl groups .Wissenschaftliche Forschungsanwendungen

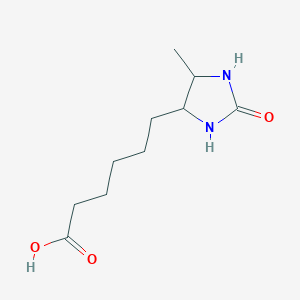

Pharmaceutical Synthesis

This compound is integral in the synthesis of various pharmaceutical agents. Its structure is conducive to forming N-isoindoline-1,3-dione heterocycles, which are explored for their therapeutic potential . The reactivity of this compound allows for the creation of derivatives with potential as novel therapeutic agents, emphasizing the need for sustainable and environmentally friendly synthetic approaches .

Herbicides

In the agricultural sector, derivatives of this compound are being investigated for their use as herbicides. The specific mechanisms by which these derivatives act as herbicides are not detailed in the available literature, but the compound’s reactivity suggests it could be useful in this field .

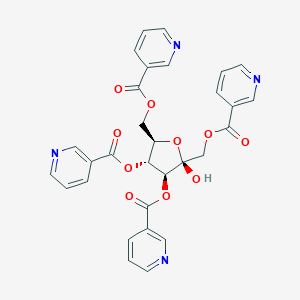

Colorants

The compound’s derivatives are also used in the synthesis of colorants. These applications take advantage of the compound’s chemical structure to produce various dyes and pigments, although specific examples and processes are not extensively documented in the current literature .

Dyes

Similar to colorants, the compound is used in the synthesis of dyes. The nitro group and the isoindoline ring in the compound’s structure are particularly useful in creating dyes with specific properties for industrial applications .

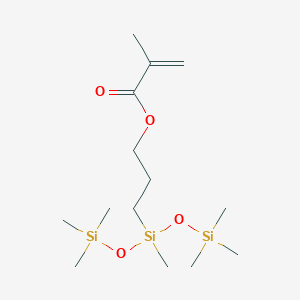

Polymer Additives

“3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid” is a key ingredient in the creation of polymer additives. These additives improve the properties of polymers, such as durability and resistance to environmental stressors. The compound’s derivatives can be incorporated into polymers to enhance their performance .

Organic Synthesis

This compound plays a significant role in organic synthesis, serving as a building block for constructing complex organic molecules. Its reactivity allows for the formation of various organic structures, which are essential in the development of new organic compounds .

Photochromic Materials

Lastly, the compound is researched for its applications in photochromic materials. These materials change color in response to light, and the compound’s structure is suitable for creating such responsive materials. However, specific details on the use of this compound in photochromic materials are not readily available in the literature .

Wirkmechanismus

Target of Action

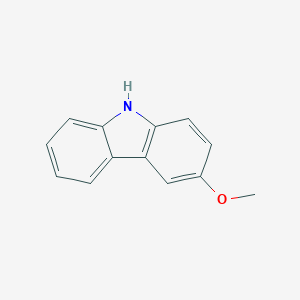

The compound “3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid” is an aromatic compound characterized by an isoindoline nucleus . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, which share a similar structure, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . For example, they can inhibit viral replication (antiviral activity), reduce inflammation (anti-inflammatory activity), kill or inhibit the growth of cancer cells (anticancer activity), and more .

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of a compound .

Eigenschaften

IUPAC Name |

3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O6/c14-8(15)4-5-12-10(16)6-2-1-3-7(13(18)19)9(6)11(12)17/h1-3H,4-5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIXCCWHKPRJEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.